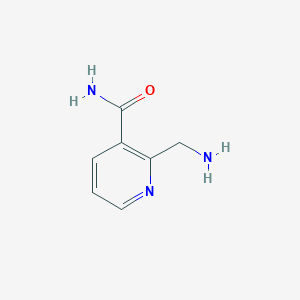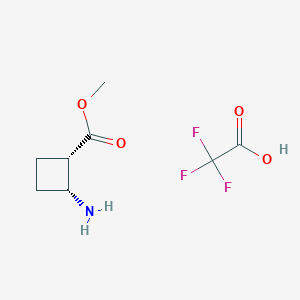
methyl(1S,2R)-2-aminocyclobutane-1-carboxylate;trifluoroaceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(1S,2R)-2-aminocyclobutane-1-carboxylate;trifluoroaceticacid is a compound that combines a cyclobutane ring with an amino group and a carboxylate ester, along with trifluoroacetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl(1S,2R)-2-aminocyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often include the use of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems for the direct introduction of functional groups into organic compounds . This method allows for efficient and sustainable synthesis, which is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl(1S,2R)-2-aminocyclobutane-1-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It can also participate in cycloaddition reactions, such as Diels-Alder reactions .
Common Reagents and Conditions: Common reagents used in these reactions include strong bases like sodium ethoxide for elimination reactions, and weaker bases like water for substitution reactions . The conditions vary depending on the desired reaction, with temperature and solvent playing significant roles.
Major Products: The major products formed from these reactions depend on the specific reaction pathway. For example, elimination reactions may yield alkenes, while substitution reactions can produce various substituted cyclobutane derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl(1S,2R)-2-aminocyclobutane-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a conformationally rigid analog of natural amino acids, making it useful in the study of protein structure and function . Industrially, it is used in the synthesis of various organic compounds and materials .
Wirkmechanismus
The mechanism of action of methyl(1S,2R)-2-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The exact pathways involved may vary, but typically include interactions with proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds include other cyclobutane derivatives, such as methyl (1R,2S)-2-cyano-2-phenylcyclopropanecarboxylate . These compounds share structural similarities but differ in their functional groups and stereochemistry.
Uniqueness: Methyl(1S,2R)-2-aminocyclobutane-1-carboxylate is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to participate in a variety of chemical reactions and makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H12F3NO4 |
|---|---|
Molekulargewicht |
243.18 g/mol |
IUPAC-Name |
methyl (1S,2R)-2-aminocyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)4-2-3-5(4)7;3-2(4,5)1(6)7/h4-5H,2-3,7H2,1H3;(H,6,7)/t4-,5+;/m0./s1 |
InChI-Schlüssel |
FIOCTXILUVEPRM-UYXJWNHNSA-N |
Isomerische SMILES |
COC(=O)[C@H]1CC[C@H]1N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
COC(=O)C1CCC1N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




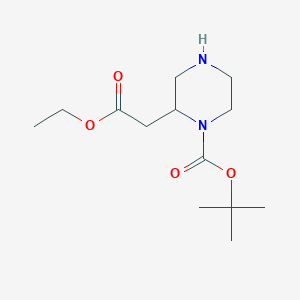
![(S)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13034670.png)
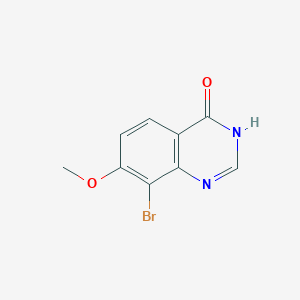
![(1S)-1-(4-hydroimidazo[1,2-a]pyridin-7-yl)ethylamine](/img/structure/B13034681.png)
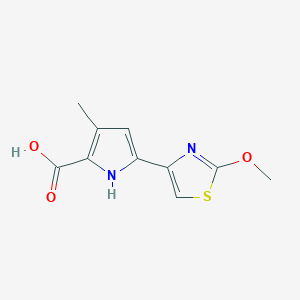
![6,6-Dimethyl-6,7-dihydro-5H-pyrrolo[1,2-A]imidazole](/img/structure/B13034704.png)
![cis-3,5-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine](/img/structure/B13034705.png)
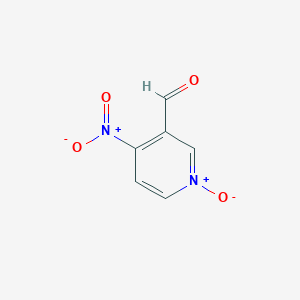
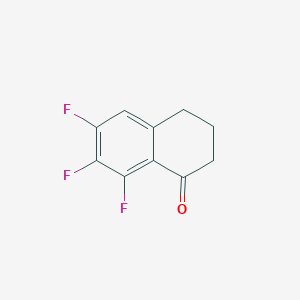
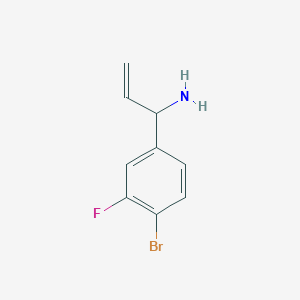
![(3-{[(Tert-butyldimethylsilyl)oxy]methyl}oxetan-3-yl)methanol](/img/structure/B13034736.png)
